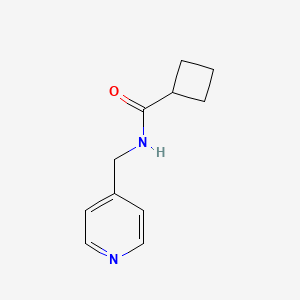![molecular formula C17H17FN2O3 B5162401 N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 is a member of the curcumin analog family, which is derived from the active ingredient in turmeric.
作用機序
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms of action is the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide also inhibits the activation of STAT3, a transcription factor that is involved in cancer cell survival and proliferation. Additionally, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense and cytoprotection.
Biochemical and Physiological Effects
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer models, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation models, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to reduce the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disease models, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has some limitations, including its low water solubility and potential toxicity at high doses.
将来の方向性
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has shown promising results in various disease models, and future research should focus on its potential clinical applications. Some of the future directions for N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide research include:
1. Clinical trials to evaluate the safety and efficacy of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide in cancer, inflammation, and neurodegenerative diseases.
2. Development of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide analogs with improved pharmacokinetic properties and therapeutic efficacy.
3. Investigation of the potential synergistic effects of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide with other therapeutic agents.
4. Study of the molecular mechanisms underlying the therapeutic effects of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide.
Conclusion
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of the NF-κB and STAT3 signaling pathways and activation of the Nrf2 pathway. N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. Future research should focus on its clinical applications and the development of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide analogs with improved pharmacokinetic properties and therapeutic efficacy.
合成法
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide can be synthesized using a two-step process. The first step involves the reaction of 4-ethoxyaniline with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then reacted with 2-fluorobenzoyl chloride in the presence of triethylamine to yield N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide. This synthesis method has been optimized to yield high purity N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide with a yield of 50%.
科学的研究の応用
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In inflammation research, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease.
In neurodegenerative disease research, N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[2-(4-ethoxyanilino)-2-oxoethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-2-23-13-9-7-12(8-10-13)20-16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMICHKNNJAFNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5162337.png)

![3-[3-(1-benzofuran-2-yl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5162354.png)

![1-[4-(2-nitrophenoxy)butyl]piperidine](/img/structure/B5162374.png)


![4-{[1-(3-oxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5162396.png)

![methyl 6-[4-(acetylamino)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5162428.png)
![11-(2-phenylethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5162436.png)
